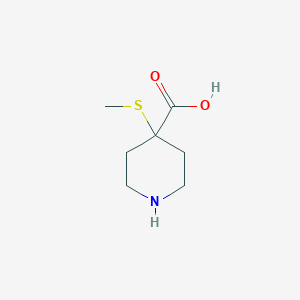

4-(Methylsulfanyl)piperidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C7H13NO2S |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

4-methylsulfanylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C7H13NO2S/c1-11-7(6(9)10)2-4-8-5-3-7/h8H,2-5H2,1H3,(H,9,10) |

InChI Key |

GSZDTEJRWMAJSP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1(CCNCC1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical stability profile of 4-(Methylsulfanyl)piperidine-4-carboxylic acid under physiological conditions

The following technical guide details the chemical stability profile of 4-(Methylsulfanyl)piperidine-4-carboxylic acid (also known as 4-methylthiopiperidine-4-carboxylic acid). This analysis synthesizes physicochemical principles with standard stress-testing protocols relevant to drug development.

Executive Summary

4-(Methylsulfanyl)piperidine-4-carboxylic acid is a gem-disubstituted piperidine derivative characterized by a robust hydrolytic profile but significant oxidative susceptibility. Under physiological conditions (pH 7.4, 37°C), the compound exists primarily as a zwitterion, exhibiting high aqueous solubility and low membrane permeability. The primary stability risk is the S-oxidation of the thioether moiety to the corresponding sulfoxide and sulfone, a transformation accelerated by reactive oxygen species (ROS) such as hypochlorite (

Physicochemical Architecture

Structural Dynamics & Zwitterionic Equilibrium

The molecule features a basic secondary amine (piperidine

-

pKa1 (Carboxylic Acid): ~2.0 – 2.5 (Inductive effect of the quaternary center and electronegative sulfur lowers pKa slightly relative to acetic acid).

-

pKa2 (Piperidine Nitrogen): ~10.5 – 11.0 (Typical for secondary cyclic amines).

-

Isoelectric Point (pI): ~6.5.

At pH 7.4, the carboxylic acid is deprotonated (

Visualization: pH-Dependent Speciation

The following diagram illustrates the protonation states relative to pH.

Chemical Stability Profile

Hydrolytic Stability

The compound is hydrolytically stable .

-

Mechanism: The molecule lacks hydrolyzable bonds such as esters, amides (endocyclic amide is absent), or carbamates. The C-S (thioether) and C-N (amine) bonds are inert to hydrolysis under physiological pH.

-

Steric Protection: The quaternary carbon at position 4 provides steric bulk, further protecting the carboxylic acid from potential metabolic conjugation reactions (e.g., glucuronidation) compared to less hindered acids.

Oxidative Stability (Critical Vulnerability)

The thioether (sulfide) group is the "soft spot" of the molecule. It is electron-rich and functions as a nucleophile, making it susceptible to electrophilic attack by oxidants.

-

Pathway: Sulfide (

) -

Reactivity Profile:

-

Atmospheric Oxygen: Stable in solid state; slow oxidation in solution without catalysts.

-

Hydrogen Peroxide (

): Reaction is relatively slow at neutral pH (half-life > 100 hours at physiological concentrations). -

Hypochlorite (

) & Peroxynitrite: Reaction is rapid (seconds to minutes). This is critical for biological samples where neutrophil activation may generate

-

Thermal Stability & Secondary Elimination Risk

While the parent thioether is thermally stable, the sulfoxide degradant introduces a risk of elimination.

-

Mechanism: Sulfoxides with

-hydrogens (present at C3/C5 of the piperidine ring) can undergo thermal syn-elimination (Ei mechanism) to form a tetrahydropyridine derivative and a sulfenic acid. -

Relevance: This typically requires temperatures >80°C and is unlikely to occur at 37°C, but must be monitored during accelerated stability testing (e.g., 40°C/75% RH).

Visualization: Degradation Pathways

Experimental Protocols

Protocol: Oxidative Stress Testing (Physiological Simulation)

This protocol differentiates between "shelf stability" (auto-oxidation) and "biological stability" (ROS-mediated).

Objective: Assess susceptibility to S-oxidation under simulated physiological stress.

Materials:

-

Test Compound (10 mM stock in water or DMSO).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Hydrogen Peroxide (

, 30%). -

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) – a peroxyl radical generator.

Workflow:

-

Preparation: Dilute Test Compound to 50

in PBS. -

Condition A (Control): PBS only, 37°C.

-

Condition B (Mild Oxidative): Add

to final conc. of 1 mM (mimics high cellular stress). Incubate at 37°C. -

Condition C (Radical Stress): Add AAPH to final conc. of 10 mM. Incubate at 37°C.

-

Sampling: Aliquot 100

at T=0, 1h, 4h, and 24h. -

Quenching: Quench oxidation immediately with 100

of 10 mM Methionine or Sodium Thiosulfate solution. -

Analysis: Analyze via HPLC-MS (see Section 3.3).

Acceptance Criteria:

-

95% recovery in Control (A).

-

Condition B/C will likely show conversion to Sulfoxide [M+16].

Protocol: pH-Rate Profile (Hydrolytic Stress)

Objective: Confirm hydrolytic stability across GI tract pH range.

Workflow:

-

Prepare buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 7.4), Borate buffer (pH 9.0).

-

Incubate 50

compound at 40°C for 7 days. -

Analyze for degradation. Expected Result: < 1% degradation (Compound is stable).

Analytical Methodology (HPLC-MS)

Due to the polarity of the zwitterion, Reverse Phase (RP) chromatography requires ion-pairing or HILIC.

-

Column: C18 AQ (Polar-embedded) or HILIC column (e.g., Waters XBridge Amide).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 0-5% B (hold for retention of polar amine), then ramp to 95% B.

-

Detection:

-

UV: 210 nm (weak chromophore; carboxyl/sulfide only).

-

MS (ESI+): Monitor [M+H]+ = 176.07 (Parent), 192.07 (Sulfoxide), 208.07 (Sulfone).

-

Predicted Properties Data Table

| Property | Value | Rationale/Source |

| Formula | Parent Structure | |

| MW | 175.25 g/mol | -- |

| LogP | -0.3 to 0.1 | Highly polar due to zwitterionic character [1]. |

| LogD (pH 7.4) | -2.5 | Ionized species dominates partition [1]. |

| pKa (Acid) | 2.2 ± 0.2 | Predicted based on piperidine-4-COOH analogs [2]. |

| pKa (Base) | 10.8 ± 0.2 | Predicted based on piperidine ring [2]. |

| H-Bond Donors | 2 | |

| H-Bond Acceptors | 4 | |

| Rotatable Bonds | 2 | C-S bond, C-COOH bond |

References

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, 4-(methylthio)-. National Library of Medicine. Retrieved from [Link]

-

Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. (General reference for thioether reactivity).

-

Trost, B. M., et al. (1976). Sulfoxide elimination-oxidation to enones. Journal of the American Chemical Society. (Mechanism of sulfoxide elimination).[2][3]

Sources

Methodological & Application

Application Note: The 4-(Methylsulfanyl)piperidine-4-carboxylic Acid Scaffold in GPCR Ligand Design

This guide serves as an advanced technical resource for medicinal chemists and structural biologists utilizing 4-(Methylsulfanyl)piperidine-4-carboxylic acid (4-MTPC) as a scaffold for G-Protein Coupled Receptor (GPCR) ligand discovery.

Executive Summary

The 4-(Methylsulfanyl)piperidine-4-carboxylic acid scaffold represents a "privileged structure" in GPCR medicinal chemistry. It combines the conformational rigidity of a 4,4-disubstituted piperidine with the specific side-chain functionality of a constrained Methionine surrogate. This application note details the strategic deployment of this scaffold to enhance ligand selectivity, improve metabolic stability, and probe orthosteric binding pockets of Class A GPCRs (specifically Opioid, Melanocortin, and Chemokine receptors).

Scientific Rationale & Mechanism

The "Gem-Disubstitution" Effect

The primary value of this scaffold lies in the geminal disubstitution at the C4 position. In flexible ligands (like linear peptides), the entropic cost of binding is high. By locking the C4 carbon with a carboxylic acid and a methylsulfanyl group:

-

Conformational Restriction: The piperidine ring is forced into a specific chair conformation, pre-organizing the ligand for receptor binding (reducing

by minimizing entropic penalty). -

Vector Orthogonality: The amine (N1), carboxylate (C4-COOH), and thioether (C4-SMe) vectors project into distinct spatial octants, allowing simultaneous probing of three different receptor subsites.

Constrained Methionine Mimicry

Methionine (Met) residues are critical for hydrophobic packing in GPCR binding pockets (e.g., the "toggle switch" region). 4-MTPC acts as a cyclic, non-hydrolyzable Methionine mimic .

-

Bioisosterism: The

group mimics the thioether side chain of Met but with restricted rotation ( -

Metabolic Blocking: The C4 quaternary center prevents oxidative metabolism (e.g., hydroxylation) often seen at the 4-position of simple piperidines.

The "Sulfur Scan" Strategy

The thioether moiety is not just a hydrophobic handle; it is a chemical probe.

-

Valence Exploration: The sulfur atom can be selectively oxidized to a Sulfoxide (S=O) or Sulfone (O=S=O) . This allows researchers to systematically convert a hydrophobic pocket interaction into a Hydrogen Bond Acceptor interaction without altering steric bulk, effectively "scanning" the receptor pocket for polar contacts.

Visualization: Scaffold Logic & Workflow

The following diagram illustrates the strategic logic of using 4-MTPC and the workflow for library generation.

Figure 1: Strategic workflow for exploiting the 4-MTPC scaffold. The central node (Blue) represents the core building block, branching into mechanistic advantages (Grey) and synthetic derivatives (Green/Red).

Experimental Protocols

Protocol A: Scaffold Preparation & Protection

Objective: To prepare the N-protected scaffold suitable for solid-phase or solution-phase synthesis.

Materials:

-

4-(Methylsulfanyl)piperidine-4-carboxylic acid (CAS: 59083-29-3 or equivalent salt)

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

-

Dioxane/Water (1:1)

-

Sodium Bicarbonate (

)[1]

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of the amino acid scaffold in 20 mL of 1:1 Dioxane/

. -

Basification: Add 2.5 eq of

. The mixture may bubble; stir until clear or mostly homogenous. -

Protection: Cool to 0°C. Add 1.1 eq of Fmoc-OSu dropwise (dissolved in minimal dioxane).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (System:

/MeOH/AcOH 90:9:1). -

Workup: Acidify carefully with 1M HCl to pH 2-3. Extract with Ethyl Acetate (3x). Wash organics with Brine.

-

Purification: Dry over

and concentrate. Recrystallize from Hexane/EtOAc to yield Fmoc-4-(Methylsulfanyl)piperidine-4-carboxylic acid .

Protocol B: The "Sulfur Oxidation Scan"

Objective: To convert the thioether to sulfoxide and sulfone to probe H-bonding requirements in the receptor pocket.

Table 1: Oxidation Conditions

| Target Product | Reagent | Equivalents | Solvent | Temp | Time |

| Sulfoxide (S=O) | NaIO4 (Sodium Periodate) | 1.05 eq | MeOH/H2O | 0°C | 2 h |

| Sulfone (O=S=O) | m-CPBA (meta-Chloroperoxybenzoic acid) | 2.5 eq | DCM | RT | 4 h |

Procedure (Sulfoxide):

-

Dissolve the N-protected scaffold in MeOH/

(5:1). -

Add

(1.05 eq) at 0°C. -

Stir for 2 hours. Quench with dilute

. -

Extract and purify. Note: Sulfoxides introduce a new chiral center at sulfur, creating diastereomers. Separation by chiral HPLC may be required if the receptor is stereosensitive.

Protocol C: GPCR Membrane Binding Assay (Radioligand Displacement)

Objective: To validate the affinity of the synthesized ligands against a target GPCR (e.g.,

Materials:

-

CHO-K1 cells overexpressing target GPCR (e.g., hMC4R).

-

Radioligand: [

I]-NDP- -

Assay Buffer: 50 mM Tris-HCl, 5 mM

, 1 mM EDTA, 0.1% BSA, pH 7.4.

Step-by-Step:

-

Membrane Prep: Harvest cells, homogenize in ice-cold buffer (without BSA), and centrifuge at 20,000 x g for 20 min. Resuspend pellet in Assay Buffer.

-

Incubation: In a 96-well plate, combine:

-

25

L Test Compound (Dilution series: -

25

L Radioligand ( -

150

L Membrane suspension (5-10

-

-

Equilibrium: Incubate at 25°C for 90 minutes (shaking).

-

Harvest: Filter rapidly through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold wash buffer.

-

Detection: Add scintillation cocktail and count in a Microbeta counter.

-

Analysis: Fit data to a one-site competition model using non-linear regression (GraphPad Prism) to determine

and

Troubleshooting & Critical Considerations

-

Sulfur Poisoning: When performing catalytic hydrogenation (e.g., removing Cbz groups), the methylsulfanyl group can poison Pd/C catalysts.

-

Solution: Use liquid ammonia/sodium reduction or acid-labile protecting groups (Boc/Fmoc) instead of hydrogenolysis. Alternatively, use specialized "sulfur-resistant" catalysts (e.g., Pd/C(en)).

-

-

Steric Hindrance: The quaternary C4 center makes the carboxylic acid sterically hindered.

-

Solution: Use high-activity coupling reagents like HATU or PyBOP rather than standard EDC/HOBt. Extended coupling times (overnight) are often necessary.

-

-

Oxidation Sensitivity: The thioether is prone to accidental oxidation in air over long periods.

-

Solution: Store the raw scaffold under Argon at -20°C.

-

References

-

Privileged Structures in GPCR Design

-

Opioid Receptor Ligands (Carfentanil Analogues)

-

Constrained Amino Acids in Peptides

-

Hruby, V. J., et al. (1990). "Conformational constraints in the design of receptor selective peptides." Biochemical Journal. Link

-

-

Synthesis of 4-substituted Piperidines

-

PrepChem. (n.d.). "Synthesis of 4-piperidinecarboxylic acid derivatives." PrepChem. Link

-

Sources

Troubleshooting & Optimization

Improving reaction yields for 4-(Methylsulfanyl)piperidine-4-carboxylic acid synthesis

To: Research & Development Team From: Technical Application Support Center Subject: Technical Guide: Optimizing Synthesis of 4-(Methylsulfanyl)piperidine-4-carboxylic Acid

Executive Summary

Synthesizing 4-(methylsulfanyl)piperidine-4-carboxylic acid presents a specific challenge: constructing a quaternary carbon center featuring both a carboxylic acid and a sulfur moiety on a piperidine ring. Low yields in this synthesis are typically caused by two failure modes: steric hindrance preventing the formation of the quaternary center, or chemoselectivity issues (such as sulfur oxidation or elimination) during the hydrolysis steps.

This guide provides a troubleshooting framework for the two most robust synthetic pathways:

-

The Thio-Strecker Protocol (Direct construction from 4-piperidone).

-

The Enolate Sulfenylation Route (Modification of a piperidine ester).

Part 1: Diagnostic Framework

Before optimizing, identify your bottleneck using the flowchart below.

Figure 1: Decision matrix for synthetic route selection. Route A is generally preferred for scale; Route B is preferred if the ester precursor is already available.

Part 2: Route A – The Thio-Strecker Protocol (Recommended)

This route involves the "one-pot" or sequential reaction of the ketone with a cyanide source and a thiol, followed by hydrolysis. It is analogous to the Strecker amino acid synthesis but substitutes the amine with a thiol.

Protocol Optimization & Troubleshooting

| Step | Common Issue | Root Cause | Corrective Action |

| 1. Cyanohydrin Formation | Low Yield (<40%) | Reversibility of cyanohydrin formation; steric bulk of the Boc-piperidone. | Switch to TMSCN/ZnI₂: Do not use NaCN/H⁺. Use Trimethylsilyl cyanide (TMSCN) with Zinc Iodide (ZnI₂, 5 mol%) in DCM. The silyl ether locks the cyanohydrin, preventing the reverse reaction [1]. |

| 2. Thiol Substitution | Incomplete Substitution | Poor nucleophilicity of MeSH; competitive elimination to enamine. | Lewis Acid Catalysis: Ensure anhydrous conditions. Add MeSH (excess) directly to the TMS-protected cyanohydrin in the presence of InCl₃ or BF₃·OEt₂ . The Lewis acid activates the nitrile/oxy-group for displacement by sulfur [2]. |

| 3. Hydrolysis | Dark/Tarred Product | Oxidative degradation of the sulfur moiety; polymerization of the nitrile. | Degassed Acid Hydrolysis: Use conc. HCl/AcOH (1:1). Crucial: Sparge the reaction mixture with Argon for 15 mins before heating to reflux to prevent S-oxide formation. |

| 4. Isolation | Product Loss in Water | The product is an amphoteric amino-acid-like zwitterion (if Boc is lost) or a hydrophobic acid. | Isoelectric Precipitation: If the Boc group is removed, adjust pH to the isoelectric point (approx pH 5-6) to precipitate the free amino acid. If Boc is desired, re-protect in situ before extraction. |

Key Technical Insight: The "Locked" Intermediate

Using TMSCN creates a silylated cyanohydrin intermediate. This is thermodynamically more stable than the free cyanohydrin, allowing the subsequent substitution with methanethiol to proceed without reverting to the starting ketone.

Reaction Standard:

Reagents: 1-Boc-4-piperidone (1.0 eq), TMSCN (1.2 eq), ZnI₂ (0.05 eq), MeSH (2.0 eq).

Conditions: DCM, 0°C to RT, Sealed Tube (to contain MeSH).

Part 3: Route B – Enolate Sulfenylation (Alternative)

If you already possess 1-Boc-piperidine-4-carboxylic acid methyl ester , you can install the sulfur group via alpha-deprotonation.

Protocol Optimization & Troubleshooting

| Step | Common Issue | Root Cause | Corrective Action |

| 1. Enolate Formation | Starting Material Recovery | Incomplete deprotonation; proton transfer from diisopropylamine. | Temperature Control: Cool THF to -78°C . Add LDA (1.1 eq) slowly. Stir for 30-45 mins before adding the electrophile. Ensure the ester is dry (azeotrope with toluene). |

| 2. Sulfenylation | Side Products (Disulfides) | Wrong electrophile choice; temperature too high during addition. | Electrophile Choice: Use S-methyl methanethiosulfonate (MMTS) or Dimethyl disulfide (MeSSMe) . MMTS is often more reactive and cleaner than MeSSMe for sterically hindered enolates [3]. |

| 3. Quenching | C- vs O-Alkylation | Hard/Soft Acid Base mismatch. | Kinetic Quench: Add the sulfur electrophile rapidly at -78°C, then allow to warm slowly. |

Part 4: Frequently Asked Questions (FAQs)

Q1: My final product smells like garlic and the yield is low. What happened? A: The garlic smell indicates the presence of dimethyl disulfide or free methanethiol, suggesting degradation. This usually happens during the acid hydrolysis step if oxygen is present.

-

Fix: Add a reducing agent like Triphenylphosphine (PPh₃) or perform the hydrolysis under a strict nitrogen atmosphere.

Q2: Can I use Sodium Methanethiolate (NaSMe) instead of Methanethiol gas? A: Yes, and it is often preferred for safety.

-

Protocol Modification: In Route A, generate the "thiol" species in situ. Mix NaSMe with TMSCl in acetonitrile to generate TMS-SMe, which reacts smoothly with the ketone/cyanide complex.

Q3: The Boc group falls off during hydrolysis. How do I keep it? A: Nitrile hydrolysis requires strong acid/heat, which will inevitably remove the Boc group.

-

Strategy: Accept the deprotection. Isolate the free amino acid (HCl salt), then perform a standard Boc-protection (Boc₂O, Et₃N, DCM) as a separate, high-yield step.

Q4: I am seeing elimination to the alkene (1,2,3,6-tetrahydropyridine) instead of substitution. A: This "elimination" is a common competitor when creating quaternary centers.

-

Fix: Lower the reaction temperature during the substitution step. If using Route B (Enolate), ensure you are using a non-nucleophilic base (LDA or LiHMDS) and that the reaction is kept strictly at -78°C until the electrophile is fully added.

References

-

Gassman, P. G., & Talley, J. J. (1978). "Cyanohydrins.[1] A general synthesis of cyanohydrins and their O-silyl derivatives." Tetrahedron Letters, 19(40), 3773-3776.

-

Uneyama, K., et al. (1986). "Facile synthesis of alpha-alkylthio-alpha-aminonitriles and their conversion to alpha-thio amino acids." Tetrahedron Letters, 27(2), 279-282.

-

Trost, B. M., & Salzmann, T. N. (1976). "Sulfenylated enolates. New synthetic methods." Journal of the American Chemical Society, 98(16), 4887-4902.

-

Patel, R. N. (2019). "Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates." Catalysts, 9(12), 1003. (Context on enzymatic hydrolysis of nitriles as a milder alternative).

Sources

Solving solubility issues of 4-(Methylsulfanyl)piperidine-4-carboxylic acid in aqueous buffers

Topic: Solving Solubility & Stability Issues in Aqueous Buffers CAS: 84559-07-9 (Free Base) / Analogous Salts Target Audience: Medicinal Chemists, Structural Biologists, Formulation Scientists

Introduction: The "Hidden" Solubility Barrier

Welcome to the technical guide for 4-(Methylsulfanyl)piperidine-4-carboxylic acid . As a Senior Application Scientist, I often see researchers struggle with this specific building block. The challenge lies in its dual nature: it is a zwitterionic amino acid analog containing a hydrophobic thioether tail.

While the parent molecule (isonipecotic acid) is water-soluble, the addition of the 4-methylsulfanyl group shifts the lipophilicity (LogP) and alters the crystal lattice energy. In neutral buffers (pH 7.0–7.5), this molecule frequently crashes out of solution because it sits exactly at its isoelectric point (pI) , where net charge is zero and aqueous solubility is at its thermodynamic minimum.

This guide provides the protocols to overcome these thermodynamic barriers and ensure experimental consistency.

Part 1: Troubleshooting Guide (Q&A)

Q1: Why does the compound precipitate immediately when I add it to PBS (pH 7.4)?

Diagnosis: Isoelectric Precipitation.

Technical Explanation:

This molecule possesses a basic secondary amine (piperidine, pKa ≈ 10.8) and an acidic carboxylic acid (pKa ≈ 3.5–4.0). At pH 7.4, the amine is protonated (

The Fix: Do not dissolve directly in neutral buffer.

-

Method A (Acid Shift): Dissolve in dilute HCl (pH < 2) first to protonate the carboxylate (Net charge +1).

-

Method B (Base Shift): Dissolve in dilute NaOH (pH > 11) to deprotonate the amine (Net charge -1).

-

Once fully dissolved, slowly dilute into your target buffer, ensuring the final concentration is below the solubility limit of the zwitterion.

Q2: I dissolved it in DMSO, but it precipitated when diluted into water. Why?

Diagnosis: The "Crash-Out" Effect. Technical Explanation: DMSO is a polar aprotic solvent that disrupts the crystal lattice effectively. However, upon dilution into water (a protic solvent), the water molecules strip the DMSO solvation shell. If the final aqueous pH is near the pI (approx. 7.2), the molecule seeks to minimize water contact and re-crystallizes.

The Fix:

-

Step 1: Dissolve in DMSO at 100x your final concentration.

-

Step 2: Ensure your aqueous buffer is not at pH 7.0–7.5. Adjust the buffer to pH 5.0 or pH 9.0 if your experiment allows.

-

Step 3: If neutral pH is mandatory, add the DMSO stock dropwise while vortexing rapidly to prevent local high concentrations that trigger nucleation.

Q3: My solution turned slightly yellow/cloudy after 24 hours. Is it contaminated?

Diagnosis: Thioether Oxidation.

Technical Explanation:

The methylsulfanyl group (-SMe) is a structural analog of the amino acid Methionine. It is highly susceptible to oxidation by dissolved oxygen, forming sulfoxides (R-S(=O)-Me) and sulfones (R-S(=O)

The Fix:

-

Degas all buffers (sparge with Argon or Helium for 20 mins) before use.

-

Add a reducing agent like TCEP (0.5 mM) or DTT if compatible with your assay.

-

Store stock solutions at -20°C under inert gas; never store at room temperature in open vials.

Part 2: Visualizing the Solubility Landscape

The following diagram illustrates the "U-Shaped" solubility profile characteristic of this zwitterion. Note the "Danger Zone" at neutral pH.

Caption: The Solubility U-Curve. Solubility is maximal when the molecule carries a net charge (low or high pH) and minimal at the isoelectric point (pH ~7).

Part 3: Validated Experimental Protocols

Protocol A: The "Salt-Switch" Dissolution Method

Use this when preparing aqueous stock solutions (10–50 mM).

-

Weighing: Weigh the target amount of 4-(Methylsulfanyl)piperidine-4-carboxylic acid solid.

-

Acidification: Do not add water or PBS yet. Add 0.1 M HCl (or 1.0 eq of HCl relative to the compound) directly to the powder.

-

Reasoning: This immediately converts the free base zwitterion into the soluble Hydrochloride salt.

-

-

Vortex: Vortex until fully dissolved. The solution should be clear.

-

Dilution: Slowly add water or buffer to reach the desired volume.

-

Check pH: If the final pH is critical, titrate back up with dilute NaOH, but stop before reaching pH 6.5 to avoid precipitation.

-

Protocol B: The "Cosolvent Drop" Method

Use this for biological assays where <1% DMSO is tolerated.

-

Stock Prep: Dissolve the compound in 100% DMSO to a concentration of 50 mM.

-

Tip: Sonicate for 30 seconds to ensure no micro-crystals remain.

-

-

Buffer Prep: Pre-warm your assay buffer (e.g., HEPES, PBS) to 25°C or 37°C.

-

Injection: While vortexing the buffer, inject the DMSO stock using a micropipette.

-

Limit: Do not exceed 1-2% v/v DMSO final concentration.

-

-

Clarification: If a faint haze appears, centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is above the thermodynamic solubility limit for that pH. Reduce concentration by 50% and repeat.

Part 4: Physicochemical Data Summary

| Property | Value (Approx.) | Implication for Solubility |

| pKa (Acid) | 3.6 – 3.9 | Deprotonated (negative) at pH > 4. |

| pKa (Base) | 10.5 – 10.8 | Protonated (positive) at pH < 10. |

| Isoelectric Point (pI) | 7.1 – 7.3 | Critical Risk: Zero net charge at physiological pH. |

| LogP | ~ -2.0 to -1.5 | More lipophilic than isonipecotic acid due to -SMe group. |

| Stability | Oxidation Prone | Sensitive to air; forms sulfoxides over time. |

Part 5: Decision Tree for Sample Preparation

Caption: Workflow for selecting the correct dissolution strategy based on experimental constraints.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid. Retrieved from [Link]

- Note: Provides the foundational pKa and solubility data for the parent scaffold (isonipecotic acid) used to derive the zwitterionic behavior of the 4-SMe analog.

-

Liang, X., et al. (2017). Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. BioMed Research International. Retrieved from [Link]

- Note: Authoritative mechanism for the oxidation of thioether (methionine-like) groups in aqueous buffers, explaining the stability risks.

-

Stenutz, R. (2025). Piperidine-4-carboxylic acid physicochemical properties. Stenutz.eu. Retrieved from [Link]

- Note: Source for specific melting point and partition coefficient data of the piperidine carboxyl

Sources

Minimizing steric hindrance during 4-(Methylsulfanyl)piperidine-4-carboxylic acid coupling

Topic: Minimizing steric hindrance during 4-(Methylsulfanyl)piperidine-4-carboxylic acid coupling Ticket ID: STERIC-S-440 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Analysis

The Challenge:

Coupling 4-(methylsulfanyl)piperidine-4-carboxylic acid presents a "perfect storm" of synthetic challenges. You are dealing with a tetrasubstituted

The Complication (Thioether): The methylsulfanyl (thioether) moiety acts as a "soft" nucleophile and is sensitive to oxidation. Standard protocols that rely on prolonged reaction times or specific activation windows can lead to sulfur oxidation (sulfoxide formation) or catalyst poisoning if downstream metal-catalyzed steps are planned.

The Solution Strategy: Standard EDC/NHS or DCC couplings will likely fail or stall, leading to low yields. To overcome the energy barrier created by the quaternary center, we must utilize High-Energy Intermediates (Acid Fluorides) or Neighboring Group Assistance (HOAt/HATU).

Reagent Selection Matrix (The "Engine")

Do not use standard carbodiimides (EDC/DCC) as your primary strategy. The activation is too slow, and the O-acylisourea intermediate is prone to rearrangement before the amine can attack.

| Reagent System | Steric Power | Thioether Safety | Recommendation | Mechanism of Action |

| HATU / HOAt / DIPEA | High | Good | Primary Choice. The 7-aza nitrogen in HOAt forms a hydrogen bond with the incoming amine, pulling it into the steric pocket. | Active Ester (OAt) |

| COMU / Oxyma / DIPEA | High | Excellent | Green Alternative. Safer than HATU (non-explosive leaving group) with comparable steric performance. | Active Ester (Oxyma) |

| TFFH / DIPEA | Extreme | Good | The "Nuclear Option." Converts the acid to an Acid Fluoride (-COF). The fluoride is small, minimizing steric clash. | Acid Fluoride |

| T3P (Propylphosphonic Anhydride) | Medium-High | Excellent | Cleanup Choice. Low epimerization risk and easy aqueous workup. Good for scale-up but slower than TFFH. | Mixed Anhydride |

Critical Mechanisms & Workflows

The Steric Breakthrough: Acid Fluorides vs. Active Esters

When HATU fails, the issue is often that the "Active Ester" itself is too bulky to allow the amine to attack the carbonyl. The solution is TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[1][2][3] It generates an Acid Fluoride, which is physically smaller and highly electrophilic.

Caption: Comparison of steric barriers. The bulky OAt ester (from HATU) may physically block the amine, whereas the Acid Fluoride (from TFFH) is small enough to permit nucleophilic attack at the quaternary center.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Use this for initial attempts. The 7-azabenzotriazole (HOAt) moiety provides "anchimeric assistance," acting as a base to direct the amine.

-

Dissolution: Dissolve 1.0 eq of 4-(methylsulfanyl)piperidine-4-carboxylic acid (N-protected) in anhydrous DMF (0.1 M concentration). Note: DCM is often too non-polar for zwitterionic amino acids; DMF or NMP is preferred.

-

Base: Add 2.0 eq of DIPEA (Diisopropylethylamine). Stir for 2 minutes.

-

Activation: Add 1.1 eq of HATU .

-

Critical Step: Allow activation for exactly 2-5 minutes . Do not wait longer; the active ester can degrade or racemize (less likely here, but good practice).

-

-

Coupling: Add 1.1 eq of the amine partner.

-

Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor via LC-MS.

-

Thioether Check: Watch for M+16 peaks (Sulfoxide) in LC-MS. If seen, degas solvents with Nitrogen/Argon before use.

-

Protocol B: The "Nuclear Option" (TFFH - Acid Fluoride)

Use this if Protocol A yields <30% or stalls.

-

Dissolution: Dissolve 1.0 eq of the carboxylic acid in dry DCM (or DMF if solubility is poor).

-

Activation: Add 1.1 eq of TFFH and 2.5 eq of DIPEA.

-

Reaction: Stir for 30 minutes to ensure fluoride formation.

-

Coupling: Add 1.2 eq of the amine component.

-

Conditions: Stir at RT. If sluggish, heat to 40°C. Acid fluorides are thermally more stable than OAt esters.

Troubleshooting & FAQs

Troubleshooting Workflow

Follow this logic tree to diagnose failure modes without wasting precious intermediate.

Caption: Diagnostic logic for coupling failures. Identify if the issue is steric (SM remains), moisture (Hydrolysis), or chemical sensitivity (Oxidation).

Frequently Asked Questions

Q: Can I use EDC/NHS for this coupling? A: No. The intermediate O-acylisourea is bulky and short-lived. With a quaternary center at C4, the amine approach is too slow. The intermediate will rearrange to an N-acylurea (dead end) before the coupling occurs.

Q: My LC-MS shows a peak at M+16. What happened? A: Your thioether oxidized to a sulfoxide.[7][8] This is common if you used old THF or Dioxane (which contain peroxides) or if the reaction stirred open to air for days.

-

Fix: Use fresh DMF/DCM. Sparge solvents with Argon. If the product is valuable, you can reduce the sulfoxide back to the thioether using NH₄I / TFA or TMSBr / Thioanisole .

Q: Why TFFH over HATU? A: TFFH generates an acid fluoride. Fluoride is a tiny atom compared to the massive OAt/OBt leaving groups in HATU/HBTU. In "molecular Tetris," the fluoride fits where the OAt group cannot.

Q: Is the sulfur group compatible with Palladium (Pd) coupling later? A: Thioethers are catalyst poisons. They bind strongly to Pd/Pt. If you must perform a Suzuki/Buchwald coupling after this step, you may need to "mask" the sulfur (e.g., as a sulfoxide, then reduce later) or use high catalyst loading with a strong ligand (like SPhos or XPhos) that can outcompete the thioether.

References

-

Carpino, L. A., & El-Faham, A. (1995).[9] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[1][2][6] Journal of the American Chemical Society, 117(19), 5401–5402. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 8. peptide.com [peptide.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting cyclization side reactions involving piperidine-4-carboxylic acids

Topic: Troubleshooting Cyclization Side Reactions & Coupling Anomalies Document ID: TS-PIP4-CYC-001 Status: Active Audience: Medicinal Chemists, Process Chemists, Peptide Scientists

Introduction: The "Deceptive" Zwitterion

As a Senior Application Scientist, I often see researchers treat piperidine-4-carboxylic acid (isonipecotic acid) as a standard amino acid. It is not. Unlike flexible linear amino acids, the piperidine ring imposes a rigid chair conformation that dictates reactivity.

When you attempt to cyclize or couple this moiety, you are fighting two forces:

-

Conformational Constraint: The secondary amine is sterically encumbered compared to a primary amine, yet highly nucleophilic.

-

Zwitterionic Sabotage: Without rigorous protection strategies, the molecule prefers intermolecular polymerization (nylon-like oligomers) over the delicate intramolecular cyclization you likely intended.

This guide addresses the three most critical failure modes: Diketopiperazine (DKP) formation , Unwanted Oligomerization , and Activation Rearrangements .

Module 1: The Diketopiperazine (DKP) Short-Circuit

The Scenario: You are synthesizing a dipeptide or trying to close a ring involving piperidine-4-carboxylic acid. The Symptom: Mass spectrometry shows a dominant peak at [M-18] (loss of water) or [M-OR] (loss of ester leaving group) before the final cyclization step is triggered. The product is chemically inert.

Root Cause Analysis

This is the classic "Back-Biting" phenomenon. The secondary amine of the piperidine ring is spatially positioned to attack the preceding carbonyl carbon.

-

Mechanism: If the piperidine-4-carboxylic acid is the second residue (N-terminal), and the protecting group (Fmoc/Boc) is removed, the amine attacks the upstream amide bond.

-

Conformational Driver: The cis-rotamer of the amide bond facilitates this attack, forming a stable 6-membered diketopiperazine ring. This is an irreversible thermodynamic sink.

Troubleshooting Protocol

| Variable | Recommendation | Scientific Rationale |

| Resin Choice (SPPS) | 2-Chlorotrityl Chloride (2-CTC) | The bulky trityl group sterically hinders the "back-biting" attack. Avoid oxime-based resins for this sequence. |

| Protection Strategy | N-Boc (Solution Phase) | If possible, use Boc chemistry. Fmoc removal (piperidine base) often catalyzes DKP formation immediately upon deprotection. |

| Solvent System | DCM/HFIP (3:1) | Hexafluoroisopropanol (HFIP) disrupts the hydrogen bonding network that stabilizes the cis-rotamer transition state. |

Visualizing the Failure Mode

Caption: The irreversible thermodynamic sink of DKP formation driven by rotameric equilibrium.

Module 2: The "Nylon" Trap (Unwanted Polymerization)

The Scenario: You are attempting an intramolecular cyclization (e.g., to form a bicyclic lactam), but the reaction mixture turns into a viscous gum or insoluble precipitate. The Symptom: LCMS shows a "ladder" of peaks separated by the mass of your monomer (+111 Da or +129 Da).

Root Cause Analysis

You have likely exposed the amine and the carboxylic acid simultaneously (or the activation is too slow).

-

Intermolecular > Intramolecular: Unless the concentration is extremely low (High Dilution Principle), one molecule's amine will find another molecule's activated acid faster than it finds its own.

The "High Dilution" Protocol

Standard concentration (0.1 M) is fatal here. You must operate in the pseudo-infinite dilution regime.

-

Prepare Two Solutions:

-

Solution A: Substrate (1.0 eq) in DCM (slow addition volume).

-

Solution B: Coupling Reagent (e.g., HATU, 1.2 eq) + Base (DIPEA, 2.5 eq) in DCM (large reaction volume).

-

-

Syringe Pump Addition: Add Solution A to Solution B over 4–6 hours .

-

Temperature: Maintain 0°C initially to suppress intermolecular kinetics, then warm to RT.

Module 3: Activation Failure & N-Acylurea Formation

The Scenario: You are using carbodiimides (EDC/DCC) to activate the acid.[1][2] The Symptom: Low yield.[3] A stable byproduct forms that matches the mass of [Substrate + Coupling Reagent].

Root Cause Analysis

The "O-to-N Acyl Migration."[1]

-

The acid reacts with EDC to form the O-acylisourea (active).

-

If the amine nucleophile is sterically hindered (which the piperidine nitrogen is), the active intermediate rearranges to an inactive N-acylurea.

-

This byproduct is stable and dead to further reaction.

The Solution: T3P (Propanephosphonic Acid Anhydride)

Stop using EDC for hindered piperidines. Switch to T3P .

Why T3P?

-

Mechanism: Forms a mixed anhydride that is highly reactive but sterically discriminating.

-

Epimerization: Lowest among coupling reagents (crucial if your piperidine has chiral centers).

-

Workup: Byproducts are water-soluble (no chromatography needed to remove urea).

Comparative Data: Coupling Reagents for Piperidine-4-Carboxylic Acid

| Reagent | Yield (Typical) | Risk Profile | Best Use Case |

| HATU | 85-95% | Guanidinylation : Excess HATU reacts with the piperidine nitrogen. | Standard couplings (use exactly 0.95-1.0 eq). |

| EDC/HOBt | 40-60% | N-Acylurea : High risk due to steric bulk of piperidine. | Only if T3P/HATU are unavailable. |

| T3P | 90-98% | Low. Requires base (DIPEA/NMM) to activate.[1] | Gold Standard for hindered/cyclization reactions. |

Diagnostic Logic Tree

Use this flowchart to diagnose your specific failure mode.

Caption: Step-by-step diagnostic workflow for isolating piperidine coupling failures.

Frequently Asked Questions (FAQs)

Q: I am seeing racemization at the C4 position. I thought isonipecotic acid was achiral? A: Isonipecotic acid itself is achiral (plane of symmetry). However, if you have substituents at C2 or C3, or if you are coupling to a chiral amine, the C4 stereocenter becomes relevant. Racemization occurs via the enolization of the activated ester.

-

Fix: Use T3P in ethyl acetate at 0°C. Avoid DMF if possible, as it promotes base-mediated enolization.

Q: Can I use the acid chloride (SOCl2) to activate? A: Proceed with extreme caution. Acid chlorides of piperidine-4-carboxylic acid are prone to self-quenching (forming intermolecular salts) if the nitrogen is not perfectly protected (e.g., Boc is acid-labile; Fmoc is base-labile but stable to SOCl2 if no base is present).

-

Recommendation: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral, mild acid chloride formation if you must avoid standard coupling reagents.

Q: My Minisci reaction (radical cyclization) resulted in the loss of the carboxyl group. A: This is a feature, not a bug, of silver-catalyzed radical chemistry. Piperidine-4-carboxylic acids readily undergo oxidative decarboxylation under Minisci conditions.

-

Fix: If you need to retain the carboxyl group, you cannot use Ag(I)/Persulfate conditions. Switch to a photoredox approach that targets the

-amino C-H bond rather than the carboxylic acid.

References

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Context: 2-CTC resin utility).

-

RxWeb (Curia). (2024). Understanding T3P® from start to finish. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Mechanistic Study of Diketopiperazine Formation. Retrieved from [Link]

-

Royal Society of Chemistry. (2013).[4] Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Crystallographic Guide to 4-(Methylsulfanyl)piperidine-4-carboxylic Acid Salts: Predicting Structure and Guiding Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms in the solid state dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of its therapeutic efficacy and viability as a drug candidate. The piperidine scaffold is a ubiquitous motif in medicinal chemistry, and its derivatives are of significant interest. This guide focuses on 4-(methylsulfanyl)piperidine-4-carboxylic acid, a molecule of interest for which public crystallographic data is not yet available.

This technical guide provides a comparative analysis of the potential crystallographic features of 4-(methylsulfanyl)piperidine-4-carboxylic acid and its salts by examining the experimentally determined crystal structures of closely related 4-substituted piperidine-4-carboxylic acid derivatives. By understanding the supramolecular chemistry of these analogs, we can predict the likely hydrogen bonding patterns, conformational preferences, and crystal packing of our target molecule. Furthermore, this guide offers detailed, field-proven experimental protocols for the crystallization and X-ray diffraction analysis of novel piperidine-4-carboxylic acid salts, empowering researchers to elucidate their structures.

The Significance of the 4-Substituted Piperidine-4-Carboxylic Acid Scaffold

The piperidine ring, a saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. When substituted at the 4-position with both a carboxylic acid and another functional group, the resulting molecule often exhibits zwitterionic character, leading to complex and fascinating hydrogen-bonding networks that drive crystal packing. The nature of the 4-substituent plays a pivotal role in modulating these intermolecular interactions, thereby influencing the crystal structure and, consequently, the material's bulk properties.

Comparative Analysis of 4-Substituted Piperidine-4-Carboxylic Acid Crystal Structures

To anticipate the crystallographic behavior of 4-(methylsulfanyl)piperidine-4-carboxylic acid, we will analyze the known crystal structures of two key analogs: 4-carboxypiperidinium chloride and N-carbamoyl-piperidine-4-carboxylic acid.

Case Study 1: 4-Carboxypiperidinium Chloride

The crystal structure of 4-carboxypiperidinium chloride provides a foundational understanding of the hydrogen-bonding capabilities of the piperidine-4-carboxylic acid core in a salt form. In this structure, the piperidine ring is protonated at the nitrogen atom, and the carboxylic acid group is neutral. The chloride anion acts as a primary hydrogen bond acceptor.

The piperidine ring adopts a chair conformation, which is the most stable conformation for this system, with the carboxylic acid group occupying an equatorial position to minimize steric strain. This conformational preference is a recurring theme in piperidine chemistry. The crystal packing is dominated by a network of strong hydrogen bonds. The protonated piperidinium nitrogen (N-H+) and the carboxylic acid hydroxyl group (O-H) act as hydrogen bond donors to the chloride anion (Cl-). This results in a robust three-dimensional network that contributes to the stability of the crystal lattice.

Case Study 2: N-Carbamoyl-piperidine-4-carboxylic Acid

The crystal structure of N-carbamoyl-piperidine-4-carboxylic acid offers insights into how a different type of substituent at the nitrogen atom influences the supramolecular assembly. In this case, the piperidine nitrogen is part of a neutral carbamoyl group.

Similar to the previous example, the piperidine ring exists in a chair conformation. The crystal structure is stabilized by a rich network of intermolecular hydrogen bonds. The carboxylic acid group forms classic head-to-tail hydrogen bonds with neighboring molecules, creating chains or dimers. The carbamoyl group also participates in hydrogen bonding, with the N-H protons acting as donors and the carbonyl oxygen as an acceptor. This leads to a complex and highly organized three-dimensional structure.

| Crystallographic Parameter | 4-Carboxypiperidinium Chloride | N-Carbamoyl-piperidine-4-carboxylic Acid |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| Piperidine Conformation | Chair | Chair |

| Key Hydrogen Bonds | N⁺-H···Cl⁻, O-H···Cl⁻ | O-H···O (Carboxylic acid dimer), N-H···O (Amide) |

Table 1: Comparative Crystallographic Data of Reference Piperidine Derivatives. This table summarizes key crystallographic parameters for two representative 4-substituted piperidine-4-carboxylic acids, highlighting the influence of the substituent on the crystal system and hydrogen bonding motifs.

Predicting the Crystal Structure of 4-(Methylsulfanyl)piperidine-4-carboxylic Acid Salts

Based on the analysis of our comparator molecules, we can make informed predictions about the solid-state structure of 4-(methylsulfanyl)piperidine-4-carboxylic acid and its salts.

-

Zwitterionic Form: In the crystalline state, it is highly probable that the molecule will exist as a zwitterion, with a protonated piperidinium nitrogen and a deprotonated carboxylate group. This is a common feature of amino acids and their derivatives.

-

Conformation: The piperidine ring will almost certainly adopt a chair conformation, with the bulky methylsulfanyl and carboxylate groups likely occupying equatorial positions to minimize steric hindrance.

-

Hydrogen Bonding: The primary hydrogen bond donors will be the piperidinium N-H groups, while the carboxylate oxygens will be the primary acceptors. This will lead to the formation of strong N-H···O hydrogen bonds, which will be the dominant interactions governing the crystal packing. The sulfur atom of the methylsulfanyl group is a weak hydrogen bond acceptor and may participate in weaker C-H···S interactions.

-

Salt Formation: When forming salts with acids (e.g., hydrochloride), the piperidine nitrogen will be protonated, and the carboxyl group will likely remain protonated. The anion will then serve as a primary hydrogen bond acceptor, similar to the 4-carboxypiperidinium chloride structure. In salts with bases, the carboxylic acid will be deprotonated, and the cation will be involved in ionic interactions.

Experimental Protocols for the Crystallization and Structural Elucidation of Novel Piperidine Carboxylic Acid Salts

The journey from a synthesized compound to a fully characterized crystal structure is a multi-step process that requires careful planning and execution. The following protocols provide a comprehensive guide for researchers.

I. Synthesis and Purification of 4-(Methylsulfanyl)piperidine-4-carboxylic Acid

A detailed description of the synthesis is beyond the scope of this guide. However, it is crucial to start with material of the highest possible purity (>98%) for successful crystallization. The final purification step should ideally be a recrystallization or chromatographic separation to remove any soluble impurities that can inhibit crystal growth.

II. Crystallization Screening

The selection of an appropriate solvent system is the most critical and often the most challenging aspect of crystallization. A systematic screening approach is recommended.

1. Solvent Selection:

-

Begin by assessing the solubility of the compound in a range of common solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

The ideal solvent is one in which the compound is sparingly soluble at room temperature but moderately to fully soluble upon heating.

2. Common Crystallization Techniques:

-

Slow Evaporation: This is often the simplest and most successful method.

-

Dissolve the compound in a suitable solvent or solvent mixture to create a near-saturated solution.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion: This technique is particularly useful for small amounts of material.

-

Hanging Drop Method:

-

Dissolve the compound in a "good" solvent in which it is highly soluble.

-

Place a larger volume of a "poor" solvent (in which the compound is insoluble but which is miscible with the good solvent) in the well of a crystallization plate.

-

Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.

-

Invert the coverslip and seal the well with grease.

-

The vapor of the poor solvent will slowly diffuse into the drop, gradually decreasing the solubility of the compound and inducing crystallization.

-

-

Sitting Drop Method:

-

Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the poor solvent.

-

-

III. Single-Crystal X-ray Diffraction

Once suitable single crystals (typically > 0.1 mm in all dimensions) have been obtained, they can be analyzed by X-ray diffraction.

1. Crystal Mounting:

-

Carefully select a well-formed, single crystal under a microscope.

-

Mount the crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant oil.

2. Data Collection:

-

The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

An intense beam of monochromatic X-rays is directed at the crystal.

-

As the crystal is rotated, a series of diffraction patterns are collected on a detector.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

-

The atomic positions and other parameters are then refined using least-squares methods to obtain the final, accurate crystal structure.

Visualization of Key Molecular Structures

The following diagrams illustrate the chemical structures of the target molecule and its comparators.

Conclusion: A Path Forward for Structural Elucidation

While the crystal structure of 4-(methylsulfanyl)piperidine-4-carboxylic acid remains to be experimentally determined, this guide provides a robust framework for its investigation. By leveraging the known crystal structures of analogous compounds, we can anticipate its likely solid-state conformation and hydrogen-bonding motifs. The detailed experimental protocols outlined herein offer a practical roadmap for researchers to successfully crystallize and structurally characterize this and other novel piperidine derivatives. The insights gained from such studies are invaluable for advancing drug design and the development of new materials with tailored properties.

References

- G. R. Desiraju, "Crystal engineering: the design of organic solids," Materials Science Monographs, vol. 54, Elsevier, 1989.

- J. D. Dunitz, "The crystal as a supramolecular entity," in Perspectives in Supramolecular Chemistry, vol. 2, John Wiley & Sons, 1995.

- C. B. Aakeröy and K. R. Seddon, "The hydrogen bond and crystal engineering," Chemical Society Reviews, vol. 22, no. 6, pp. 397-407, 1993.

- G. A. Jeffrey, An Introduction to Hydrogen Bonding. Oxford University Press, 1997.

- M. C. Etter, "Encoding and decoding hydrogen-bond patterns of organic compounds," Accounts of Chemical Research, vol. 23, no. 4, pp. 120-126, 1990.

- A. L. Spek, "Structure validation in chemical crystallography," Acta Crystallographica Section D: Biological Crystallography, vol. 65, no. 2, pp. 148-155, 2009.

- P. G. Jones, "Crystal structure determination: a critical view," Chemical Society Reviews, vol. 13, no. 2, pp. 157-172, 1984.

- W. Jones, "Polymorphism in molecular crystals," in Organic Molecular Solids, CRC Press, 2019.

-

S. L. Morris, "An introduction to X-ray crystallography," University of Oxford, [Online]. Available: [Link]

- M. Kubicki and P. W. Codding, "4-Carboxypiperidinium chloride," Acta Crystallographica Section C: Crystal Structure Communications, vol. 59, no. 1, pp. o49-o51, 2003.

- G. E. Delgado, J. M. Mora, and J. A. Henao, "N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies," Molecular Crystals and Liquid Crystals, vol. 623, no. 1, pp. 358-364, 2015.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.